(4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

Description

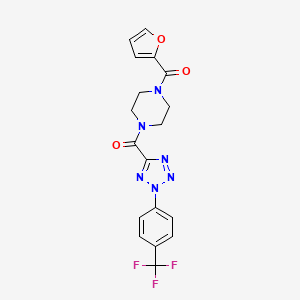

This compound features a piperazine backbone linked to two distinct pharmacophores: a furan-2-carbonyl group and a tetrazole ring substituted with a 4-(trifluoromethyl)phenyl group. The tetrazole moiety (a heterocyclic aromatic ring with four nitrogen atoms) is a bioisostere for carboxylic acids, enhancing metabolic stability and solubility compared to carboxylate-containing analogs . The furan-2-carbonyl group introduces planar aromaticity, which may influence π-π stacking interactions in biological systems .

Properties

IUPAC Name |

furan-2-yl-[4-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N6O3/c19-18(20,21)12-3-5-13(6-4-12)27-23-15(22-24-27)17(29)26-9-7-25(8-10-26)16(28)14-2-1-11-30-14/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMJNUUFWWCMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone has emerged as a significant subject of study in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a piperazine ring substituted with a furan-2-carbonyl group and a tetrazole moiety attached to a trifluoromethyl phenyl group. The molecular formula is with a molecular weight of 395.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C19H18F3N3O3 |

| Molecular Weight | 395.35 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . Notably, it has exhibited significant antiproliferative effects against various cancer cell lines:

- Colorectal Adenocarcinoma (COLO205) : IC50 value of 0.32 μM.

- Non-Small Cell Lung Cancer (H460) : IC50 value of 0.89 μM.

These results indicate that the compound has potent anticancer activity, potentially making it a candidate for further development in oncology.

The mechanism by which this compound exerts its anticancer effects involves interaction with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. Molecular docking studies suggest that the compound binds effectively within the colchicine-binding site of tubulin, inhibiting its polymerization. This action is critical for cancer cell proliferation, as microtubules play a vital role in mitosis.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the furan and trifluoromethyl groups is believed to enhance its biological properties. Modifications to these groups can lead to variations in potency and selectivity against different cancer types.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Colorectal Cancer : A study demonstrated that treatment with the compound resulted in significant tumor regression in xenograft models of colorectal cancer.

- Inflammation Models : In models of inflammation, the compound exhibited anti-inflammatory properties, suggesting potential applications beyond oncology.

- Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound may enhance overall efficacy and reduce resistance in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their key properties, synthesized from evidence-based

| Compound Name / ID | Core Structure Differences | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity (Where Reported) | References |

|---|---|---|---|---|---|

| Target Compound | Piperazine + furan-2-carbonyl + 2-(4-CF₃-phenyl)tetrazole | 476.4 | Tetrazole, CF₃, furan | Antiproliferative activity (hypothetical, inferred) | |

| Thiophen-2-yl (4-(4-CF₃-phenyl)piperazin-1-yl)methanone (Compound 21) | Piperazine + thiophene-2-carbonyl + 4-CF₃-phenyl | 452.3 | Thiophene, CF₃ | Structural analog with improved lipophilicity; potential kinase inhibition | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Piperazine + furan-2-carbonyl + 4-aminophenyl | 367.4 | Amino group, furan | Synthesized via nitro reduction; potential solubility advantages | |

| 4-[(2-Fluorophenyl)[1-(tetrahydro-2-furanylmethyl)-1H-tetrazol-5-yl]methyl]-1-piperazinyl)(2-furyl)methanone | Piperazine + tetrahydrofuran-methyltetrazole + 2-fluorophenyl | 483.5 | Tetrahydrofuran, fluorine | Enhanced conformational flexibility; reduced metabolic stability |

Key Findings:

- Tetrazole vs. Thiophene/Thiazole : The target compound’s tetrazole ring (pKa ~4.9) offers superior solubility compared to thiophene-based analogs (e.g., Compound 21), which are more lipophilic but may exhibit stronger target binding in hydrophobic pockets .

- Trifluoromethyl Substitution: The 4-CF₃-phenyl group in the target compound enhances metabolic stability relative to non-fluorinated analogs (e.g., 4-aminobenzoyl derivative in ), as CF₃ groups resist oxidative degradation .

- Furan vs. Tetrahydrofuran : The planar furan in the target compound may improve π-π stacking with aromatic residues in enzyme active sites compared to the saturated tetrahydrofuran in ’s analog, which adopts a perpendicular conformation .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (4-(furan-2-carbonyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone?

Answer:

- Synthetic Strategy : The compound is synthesized via multi-step reactions. A common approach involves coupling the furan-2-carbonyl piperazine intermediate with the 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid chloride. Key steps include:

- Piperazine Functionalization : Reacting piperazine with furan-2-carbonyl chloride under basic conditions (e.g., triethylamine in DMF) to form the 4-(furan-2-carbonyl)piperazine intermediate .

- Tetrazole Activation : Converting 2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride .

- Final Coupling : Combining the intermediates in anhydrous dichloromethane with catalytic DMAP, yielding the target compound.

- Optimization : Reaction yields (~60–75%) depend on strict anhydrous conditions and temperature control (0–5°C during coupling) .

Q. How should researchers characterize this compound to confirm its structural integrity and purity?

Answer:

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify the presence of the trifluoromethylphenyl group (δ 7.6–8.1 ppm for aromatic protons) and furan carbonyl (δ 165–170 ppm in ¹³C) .

- ¹⁹F NMR : Confirm the trifluoromethyl group (δ -62 to -64 ppm) .

2. Mass Spectrometry : High-resolution ESI-MS should match the molecular formula C₁₉H₁₅F₃N₆O₂ (calculated [M+H]⁺: 429.12) .

3. HPLC-PDA : Purity ≥95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Answer:

- In Vitro Assays :

- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, VEGFR) due to structural similarity to tetrazole-containing kinase inhibitors .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Answer:

- SAR Design :

- Core Modifications :

- Replace the tetrazole ring with triazoles or oxadiazoles to assess impact on target binding .

- Vary the trifluoromethylphenyl substituent with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .

2. Piperazine Substitutions : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity and blood-brain barrier penetration .

3. Bioisosteric Replacements : Swap the furan carbonyl with thiophene or pyrrole to evaluate metabolic stability . - Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate structural changes with activity trends .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Case Study : If one study reports potent EGFR inhibition (IC₅₀ = 50 nM) while another shows no activity:

- Assay Conditions : Compare assay protocols (e.g., ATP concentrations, incubation times). Discrepancies may arise from non-standardized kinase assay buffers .

- Compound Integrity : Re-test the compound using orthogonal characterization (e.g., LC-MS) to rule out degradation .

- Cellular Context : Evaluate activity in isogenic cell lines with/without EGFR mutations to identify selectivity drivers .

Q. What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- PK Optimization :

- Prodrug Design : Mask the tetrazole moiety as a methyl ester to enhance oral bioavailability .

- Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous solubility (e.g., from 5 μM to >50 μM) .

- Metabolic Stability : Introduce deuterium at labile positions (e.g., furan carbonyl) to slow CYP450-mediated degradation .

Methodological Guidance

Q. How to troubleshoot low yields during the final coupling step?

- Solutions :

- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) .

- Solvent Optimization : Switch from DCM to THF or DMF to improve intermediate solubility .

- Purification : Use preparative HPLC with a gradient elution (10–90% acetonitrile) to isolate the product from side reactions .

Q. How to validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.